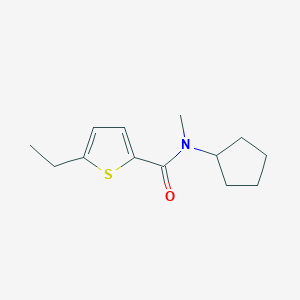![molecular formula C17H26ClN3O B7505236 1-[(4-Chlorophenyl)methyl]-3-(2-methyl-2-piperidin-1-ylpropyl)urea](/img/structure/B7505236.png)
1-[(4-Chlorophenyl)methyl]-3-(2-methyl-2-piperidin-1-ylpropyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(4-Chlorophenyl)methyl]-3-(2-methyl-2-piperidin-1-ylpropyl)urea is a chemical compound that belongs to the class of urea compounds. It is commonly known as CPPU and is used in scientific research for various purposes. CPPU is a synthetic cytokinin that is widely used in plant research to enhance cell division and growth. It is also used in animal research to study its mechanism of action and its effects on the body.
Mechanism of Action
CPPU works by binding to cytokinin receptors in plants and animals. In plants, CPPU promotes cell division and growth by activating the cytokinin signaling pathway. In animals, CPPU has been shown to activate the insulin-like growth factor 1 (IGF-1) signaling pathway, which promotes muscle growth and bone density.
Biochemical and Physiological Effects
CPPU has a variety of biochemical and physiological effects on animals. In rats, CPPU has been shown to increase muscle growth and improve bone density. In mice, CPPU has been shown to enhance immune function and increase resistance to infection. CPPU has also been shown to have anti-inflammatory and antioxidant effects.
Advantages and Limitations for Lab Experiments
The advantages of using CPPU in lab experiments include its ability to enhance cell division and growth in plants, and its ability to promote muscle growth and bone density in animals. The limitations of using CPPU in lab experiments include its complex synthesis process and its potential toxicity to animals at high doses.
Future Directions
There are several future directions for research on CPPU. One direction is to study its effects on different plant species and to optimize its use for crop production. Another direction is to study its effects on different animal models and to determine its potential use as a therapeutic agent for muscle wasting and bone loss. Additionally, the safety and toxicity of CPPU should be further investigated to ensure its safe use in lab experiments.
Synthesis Methods
CPPU is synthesized by reacting 4-chlorobenzylamine with 2-methyl-2-piperidin-1-ylpropylamine in the presence of a carbodiimide coupling reagent. The resulting product is then treated with urea to obtain CPPU. The synthesis of CPPU is a complex process that requires specialized knowledge and equipment.
Scientific Research Applications
CPPU is widely used in scientific research for various purposes. In plant research, CPPU is used to enhance cell division and growth. It is also used to improve fruit set, fruit size, and fruit quality. CPPU has been shown to increase the yield of various crops, including grapes, kiwifruit, and apples.
In animal research, CPPU is used to study its mechanism of action and its effects on the body. CPPU has been shown to have a variety of biochemical and physiological effects on animals, including increased muscle growth, improved bone density, and enhanced immune function.
properties
IUPAC Name |
1-[(4-chlorophenyl)methyl]-3-(2-methyl-2-piperidin-1-ylpropyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26ClN3O/c1-17(2,21-10-4-3-5-11-21)13-20-16(22)19-12-14-6-8-15(18)9-7-14/h6-9H,3-5,10-13H2,1-2H3,(H2,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKXOSTKAAMQFKY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CNC(=O)NCC1=CC=C(C=C1)Cl)N2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-[(5-benzyl-4-ethyl-1,2,4-triazol-3-yl)sulfanyl]-N-[1-(2-bicyclo[2.2.1]heptanyl)ethyl]acetamide](/img/structure/B7505201.png)
![1-Ethyl-3-[(4-fluoro-3-methylphenyl)methyl]urea](/img/structure/B7505205.png)


![(2-oxo-2-piperidin-1-ylethyl) (E)-3-[1-(3-chlorophenyl)-2,5-dimethylpyrrol-3-yl]-2-cyanoprop-2-enoate](/img/structure/B7505220.png)
![2-methyl-N-[1-(2-methylphenyl)ethyl]furan-3-carboxamide](/img/structure/B7505224.png)


![[1-(1,3-Benzodioxol-5-ylmethylamino)-1-oxopropan-2-yl] 3-methylsulfonylbenzoate](/img/structure/B7505238.png)
![2-[5-(4-chlorophenyl)tetrazol-2-yl]-N-[2-oxo-2-(2,3,4-trifluoroanilino)ethyl]propanamide](/img/structure/B7505245.png)